2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid is a complex organic compound that integrates a pyrazole ring with an isonicotinic acid moiety. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry. It combines the structural features of pyrazole and isonicotinic acid, which are known for their diverse pharmacological properties.
This compound can be synthesized through various chemical reactions involving starting materials such as 3-acetamidophenyl hydrazine and isonicotinic acid derivatives. The synthesis methods may vary based on the desired purity and yield.
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid can be classified under the following categories:
The synthesis of 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid typically involves multi-step organic reactions. One common method includes:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., ethanol or dimethylformamide), and the use of catalysts like triethylamine to enhance yields. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid features:
Key structural data include:
The compound can undergo various chemical reactions, including:
Reactions are typically conducted in controlled environments to prevent side reactions. Solvent choice and temperature play crucial roles in achieving desired reaction outcomes.
The mechanism by which 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid exerts its biological effects may involve:
Preliminary studies suggest that compounds containing similar structures exhibit antimicrobial and anti-inflammatory properties, possibly through pathways involving cyclooxygenase inhibition or modulation of nitric oxide synthase activity.
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid has potential applications in:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, showcasing how structural modifications can lead to compounds with significant therapeutic potential. Further research into its properties and mechanisms could lead to valuable applications in medicine.
This heterocyclic compound integrates a pyrazole core, an acetamidophenyl substituent, and an isonicotinic acid moiety. Its structural complexity underpins significant biochemical interaction potential, warranting detailed exploration of its properties and relevance in medicinal chemistry.
Molecular Formula & Weight: C₁₇H₁₄N₄O₃ (322.324 g/mol), CAS 1798043-17-0 [1]. The structure features:
Table 1: Key Identifiers of 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic Acid
Property | Value |
---|---|
CAS Number | 1798043-17-0 |
IUPAC Name | 2-[4-(3-acetamidophenyl)pyrazol-1-yl]pyridine-4-carboxylic acid |
Molecular Formula | C₁₇H₁₄N₄O₃ |
Molecular Weight | 322.324 g/mol |
SMILES | CC(=O)NC1=CC=CC(=C1)C2=CN(N=C2)C3=NC=CC(=C3)C(=O)O |
InChIKey | FWWQJPXWRLAPRI-UHFFFAOYSA-N |
Physicochemical Properties: Predicted to be a crystalline solid with moderate water solubility (enhanced by the carboxylic acid) and solubility in polar organic solvents (e.g., DMSO, ethanol). The compound exhibits:
Spectral Characteristics:
Table 2: Predicted Spectral Assignments
Spectrum | Peak Position | Assignment |
---|---|---|
IR | 1700–1725 cm⁻¹ | Carboxylic acid C=O stretch |
IR | 1640–1680 cm⁻¹ | Amide C=O stretch |
¹H-NMR | δ 2.1 ppm | Acetamide methyl protons |
¹H-NMR | δ 10.5 ppm | Amide N–H proton |
Heterocyclic Frameworks: Pyrazoles and pyridines are privileged scaffolds in drug design. Pyrazoles, first synthesized by Knorr in 1883, are known for metabolic stability and hydrogen-bonding versatility. Isonicotinic acid derivatives gained prominence with the discovery of isoniazid (1952), a first-line antitubercular drug [7].
Evolution of Hybrid Structures: Combining pyrazole and pyridine motifs represents a strategy to enhance target affinity and ADME properties. Key milestones:
Table 3: Key Developments in Heterocyclic Hybrid Drug Discovery
Era | Development | Significance |
---|---|---|
1880–1950 | Pyrazole synthesis (Knorr reaction) | Enabled access to 5-membered N-heterocycles |
1950s | Isoniazid as antitubercular agent | Validated isonicotinic acid as a key pharmacophore |
2000–Present | Polyfunctional heterocyclic hybrids (e.g., target compound) | Improved bioactivity against resistant pathogens |
Pyrazole Advantages:
Isonicotinic Acid Applications:
Synergy in Hybrids: The fusion of pyrazole and isonicotinic acid in this compound enables:
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2